

# Inactive Enantiomer of TGR-1202: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

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## Introduction

TGR-1202, also known as Umbralisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ).<sup>[1]</sup> It is the biologically active S-enantiomer of a racemic mixture. The corresponding R-enantiomer is significantly less active, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of TGR-1202. This technical guide provides researchers, scientists, and drug development professionals with in-depth information on the inactive R-enantiomer of TGR-1202, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols.

## Biochemical and Cellular Activity

The primary utility of the R-enantiomer of TGR-1202 in a research setting is to serve as a negative control to distinguish the specific effects of the active S-enantiomer (Umbralisib) from any potential off-target or non-specific effects.

## Kinase Inhibition

Umbralisib (the S-enantiomer) potently inhibits PI3K $\delta$  with an IC<sub>50</sub> of 22.2 nM and an EC<sub>50</sub> of 24.3 nM in enzyme and cell-based assays, respectively.<sup>[2]</sup> It also inhibits CK1 $\epsilon$  with an EC<sub>50</sub> of 6.0  $\mu$ M.<sup>[1]</sup> In contrast, the R-enantiomer of TGR-1202 is substantially less active against

PI3K $\delta$ , with an inhibitory concentration (IC50) that is at least 20-fold lower than the active S-enantiomer.[3] While specific IC50 or EC50 values for the R-enantiomer against PI3K $\delta$  and CK1 $\epsilon$  are not readily available in published literature, its significantly reduced activity makes it a suitable control for validating that the observed biological effects of Umbralisib are due to the specific inhibition of its intended targets.

Table 1: Comparative Biochemical Activity of TGR-1202 Enantiomers

Enantiomer	Target	IC50 / EC50
S-enantiomer (Umbralisib)	PI3K $\delta$	IC50: 22.2 nM[2]
		EC50: 24.3 nM[2]
CK1 $\epsilon$	EC50: 6.0 $\mu$ M[1]	
R-enantiomer (Inactive)	PI3K $\delta$	$\geq$ 20-fold less active than S-enantiomer[3]
CK1 $\epsilon$	Data not publicly available	

## Cellular Assays

In cellular assays, Umbralisib has been shown to inhibit the proliferation of various lymphoma and leukemia cell lines and to induce apoptosis.[2] The use of the R-enantiomer in parallel cellular experiments is crucial to demonstrate that these effects are a direct consequence of PI3K $\delta$  and/or CK1 $\epsilon$  inhibition by the active compound.

Table 2: Expected Comparative Cellular Activity of TGR-1202 Enantiomers

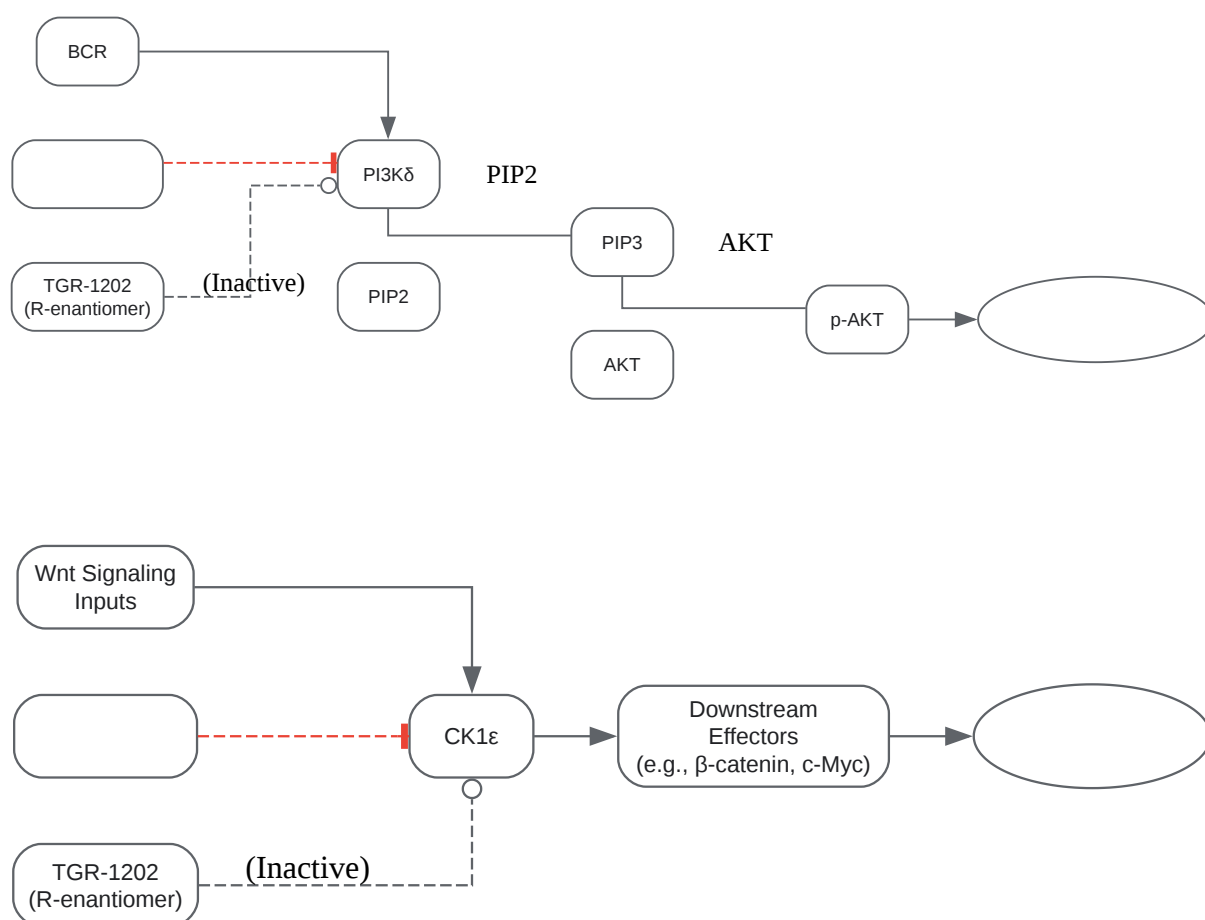
Assay	S-enantiomer (Umbralisib)	R-enantiomer (Inactive)
Cell Proliferation (e.g., MTT Assay)	Inhibition of proliferation in sensitive cell lines	Minimal to no effect on proliferation
Apoptosis Induction	Induction of apoptosis	Minimal to no induction of apoptosis
p-AKT Western Blot	Reduction in AKT phosphorylation	Minimal to no effect on AKT phosphorylation

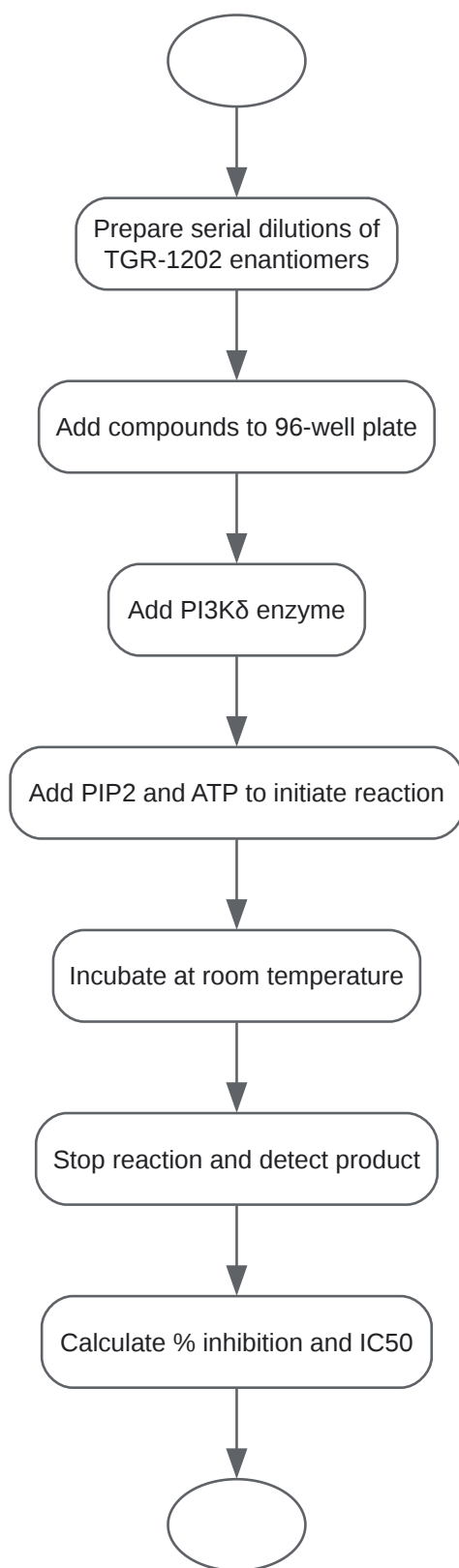
## Signaling Pathways

TGR-1202 exerts its effects by modulating the PI3K $\delta$  and CK1 $\epsilon$  signaling pathways, which are critical for the proliferation and survival of certain cancer cells, particularly B-cell malignancies.

### PI3K $\delta$ Signaling Pathway

The PI3K $\delta$  pathway is a key signaling cascade downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the phosphorylation of AKT, which in turn promotes cell survival, proliferation, and growth. Umbralisib, the active S-enantiomer of TGR-1202, blocks this pathway by inhibiting PI3K $\delta$ . The inactive R-enantiomer is expected to have a negligible effect on this pathway.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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